N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide
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Overview
Description
N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide is a heterocyclic compound that features a morpholine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the formation of the thiadiazole ring followed by the introduction of the morpholine moiety. One common method involves the reaction of thioamides with arylsulfonyl azides to form the thiadiazole ring through a diazo transfer reaction. The morpholine ring is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the morpholine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine or thiadiazole rings .
Scientific Research Applications
N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
5-(morpholin-4-yl)-1,2,3-thiadiazole: Shares the thiadiazole ring but differs in the attached functional groups.
4-morpholin-4-yl-1,3,5-triazine: Contains a morpholine ring but has a triazine ring instead of a thiadiazole ring.
Uniqueness
N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide is unique due to the combination of the morpholine and thiadiazole rings, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18N4O2S |
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Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)pentanamide |
InChI |
InChI=1S/C11H18N4O2S/c1-2-3-4-9(16)12-10-13-14-11(18-10)15-5-7-17-8-6-15/h2-8H2,1H3,(H,12,13,16) |
InChI Key |
ZJGVCWFVQQYRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)N2CCOCC2 |
Origin of Product |
United States |
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